molecular formula C43H66O11Si2 B127188 7,13-Bis(triethylsilyl)baccatin III CAS No. 150541-99-4

7,13-Bis(triethylsilyl)baccatin III

Cat. No. B127188
M. Wt: 815.1 g/mol
InChI Key: BBYAQPUKLNVRCJ-NVCFCFSYSA-N
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Description

7,13-Bis(triethylsilyl)baccatin III is a derivative of baccatin III, which is a precursor to the anti-cancer drug paclitaxel (Taxol). The modification of baccatin III with triethylsilyl groups at specific positions on the molecule is part of synthetic efforts to create analogs that may have improved pharmacological properties or that may simplify the synthesis of paclitaxel and its derivatives.

Synthesis Analysis

The synthesis of related compounds such as 13-epi-7-O-(triethylsilyl)baccatin III has been reported, starting from 13-deoxybaccatin III. This process involves the oxidation of 13-deoxy-7-O-(triethylsilyl)baccatin III with tert-butyl peroxide, followed by reduction with samarium(II) iodide (SmI2), yielding the epi product in good overall yield. Additionally, the preparation of 13-oxo-7-O-(triethylsilyl)baccatin III from the epi compound using tetrapropylammonium perruthenate and N-methylmorpholine N-oxide has been described .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 7,13-Bis(triethylsilyl)baccatin III, they do provide insights into the structural analysis of related compounds. For instance, the X-ray crystal structure analysis of a six-coordinate tetraorganotin compound offers a perspective on how such analyses are conducted, including the use of single-crystal X-ray analysis and Mossbauer spectroscopy . These techniques could be applied to determine the precise molecular structure of 7,13-Bis(triethylsilyl)baccatin III.

Chemical Reactions Analysis

The chemical reactivity of baccatin III derivatives is of significant interest due to their potential in synthesizing various taxol analogs. For example, 7-O-triflates of baccatin III serve as precursors in syntheses of Δ6,7-taxols and 7β,8β-methano (cyclopropyl) taxols, showcasing the versatility of baccatin III derivatives in chemical transformations . These reactions are important for the development of new taxol analogs with potentially unique biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of baccatin III derivatives are influenced by their functional groups and molecular interactions. The title compound, 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III, demonstrates the role of strong intermolecular hydrogen bonds and noncovalent interactions in the crystallization process. A detailed comparison of molecular conformations with related structures provides insight into how modifications like triethylsilyl groups could affect the properties of baccatin III derivatives .

Scientific Research Applications

Chemical Modification and Synthesis

  • Hydrogenation and Deacylation: Baccatin III, when treated with platinum, converts to its hexahydro derivative. Deacylation of the 7-triethylsilyl derivative is achieved with methoxide ion, leading to various acylated products, useful in synthesis studies (Samaranayake, Neidigh, & Kingston, 1993).
  • Synthesis of Derivatives: Efficient synthesis of 13-epi-7-O-(triethylsilyl)baccatin III from 13-deoxybaccatin III has been described, highlighting its utility in creating novel compounds (Ahn, Vander Velde, & Georg, 2002).
  • Rearrangement Studies: 7-triethylsilyl baccatin III undergoes skeletal rearrangement under specific conditions, resulting in novel taxane structures, which is significant for understanding taxane chemistry (Yu & Liu, 1997).

Synthesis of Taxol Analogues

  • Creation of Taxol Analogues: The compound has been utilized in the synthesis of new taxanes and analogues, expanding the scope of anticancer agents (Battaglia et al., 2005).
  • Biologically Active Derivatives: Novel taxol analogues synthesized from 7-triethylsilyl baccatin III showed activity in microtubule assembly assays and cytotoxicity against cancer cells, demonstrating its potential in cancer research (Georg, Cheruvallath, Himes, & Mejillano, 1992).

Advanced Chemical Studies

  • Chemoselective Reactions: Studies have shown that 7,13-diacetyl baccatin III can undergo chemoselective debenzoylation, leading to novel taxane structures with potential biological activities (Farina & Huang, 1992).
  • Radioactive Labeling: The compound has been used in the synthesis of radioactively labeled taxol, useful for biological and pharmacological studies (Taylor, Thornton, Tallent, & Kepler, 1993).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O11Si2/c1-13-55(14-2,15-3)53-31-25-43(48)38(51-39(47)30-22-20-19-21-23-30)36-41(12,37(46)35(50-28(8)44)34(27(31)7)40(43,10)11)32(54-56(16-4,17-5)18-6)24-33-42(36,26-49-33)52-29(9)45/h19-23,31-33,35-36,38,48H,13-18,24-26H2,1-12H3/t31-,32-,33+,35+,36-,38-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYAQPUKLNVRCJ-NVCFCFSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O11Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451543
Record name 7,13-Bis(triethylsilyl)baccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,13-Bis-O-(triethylsilyl) Baccatin III

CAS RN

150541-99-4
Record name 7,13-Bis(triethylsilyl)baccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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